Computationally Predicted Physicochemical Differentiation: LogP, Density, and Boiling Point vs. Methylsulfonyl Analog
In the absence of direct experimental head-to-head comparisons, computationally predicted physicochemical properties provide a basis for differentiation. The isopropylsulfonyl-substituted compound exhibits a significantly higher predicted LogP (3.31) compared to the methylsulfonyl analog, indicating greater lipophilicity that can influence membrane permeability and solubility in non-polar media [1]. This 1.4-unit LogP increase translates to an approximately 25-fold higher theoretical partition coefficient in octanol/water systems. Additionally, the isopropyl derivative shows a higher predicted boiling point (384.8°C vs. 370.0°C) and density (1.279 g/cm³ vs. ~1.2 g/cm³ predicted), reflecting increased molecular weight and altered intermolecular interactions . These property differences can impact chromatographic behavior, formulation strategies, and storage conditions.
| Evidence Dimension | Predicted lipophilicity (LogP) and physicochemical properties |
|---|---|
| Target Compound Data | LogP = 3.31; Density = 1.279 g/cm³; Boiling Point = 384.8°C at 760 mmHg |
| Comparator Or Baseline | 2-(Methylsulfonyl)-3,3-bis(methylthio)acrylonitrile: LogP = ~1.9 (predicted from structural fragment analysis); Boiling Point = 370.0±42.0°C at 760 mmHg |
| Quantified Difference | ΔLogP ≈ +1.41; ΔBoiling Point ≈ +14.8°C; ΔDensity ≈ +0.08 g/cm³ |
| Conditions | Computational predictions (ChemSrc for target; ChemSpider for methylsulfonyl analog) |
Why This Matters
Higher LogP may improve membrane permeability in cell-based assays, while altered boiling point and density inform purification strategy selection (e.g., distillation vs. chromatography).
- [1] ChemSpider. (n.d.). 2-(Methylsulfonyl)-3,3-bis(methylthio)acrylonitrile. View Source
